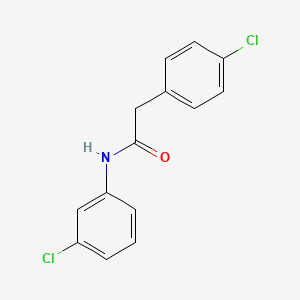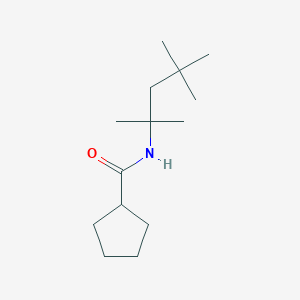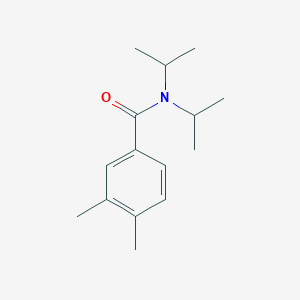
(2E)-3-(furan-2-yl)-N-(1-methyl-1H-pyrazol-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-FURYL)-N-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPENAMIDE is an organic compound that features a furan ring and a pyrazole ring connected by a propenamide linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-FURYL)-N-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from furan-3-carboxylic acid.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized from appropriate hydrazine derivatives.
Coupling Reaction: The final step involves coupling the furan and pyrazole rings through a propenamide linker under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-FURYL)-N-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid.
Reduction: The propenamide linker can be reduced to form the corresponding amine.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
(E)-3-(2-FURYL)-N-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPENAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of (E)-3-(2-FURYL)-N-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, modulating their activity. The propenamide linker can facilitate the binding of the compound to its target, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(E)-3-(2-FURYL)-N-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPENAMIDE is unique due to the combination of the furan and pyrazole rings, which can provide distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-N-(1-methylpyrazol-3-yl)prop-2-enamide |
InChI |
InChI=1S/C11H11N3O2/c1-14-7-6-10(13-14)12-11(15)5-4-9-3-2-8-16-9/h2-8H,1H3,(H,12,13,15)/b5-4+ |
InChI Key |
AMVNGQMTJZUPNT-SNAWJCMRSA-N |
Isomeric SMILES |
CN1C=CC(=N1)NC(=O)/C=C/C2=CC=CO2 |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromo-2-fluorophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10965713.png)

![4-({(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}amino)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10965726.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10965734.png)

![2-Ethyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B10965754.png)



![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B10965784.png)

![1-(4-Methoxyphenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea](/img/structure/B10965820.png)

![1-[4-(Butan-2-yl)phenyl]-3-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B10965831.png)
